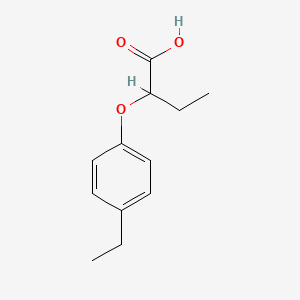

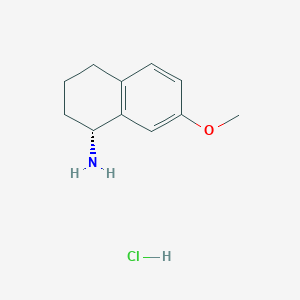

![molecular formula C19H16N4O4S B2654365 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 955800-93-8](/img/structure/B2654365.png)

2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound has shown promising activity in inhibiting PARP-1 and has been examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .科学的研究の応用

Antimicrobial Evaluation

The compound has been explored for its antimicrobial properties. For instance, derivatives of thiophen-2-ylmethyl and furan-2-ylmethyl have been synthesized and evaluated for their antimicrobial activities. Some derivatives displayed mild activities, suggesting the potential use of these compounds in developing antimicrobial agents (Gomha et al., 2018).

Synthesis of Heterocyclic Compounds

The compound is a key building block in synthesizing various heterocyclic compounds. Its derivatives have been used to develop biologically active compounds with pyrimidine and pyridazine structural fragments, indicating its significance in constructing molecules containing pyridine and pyridazine fragments (Aniskova et al., 2017).

Anticancer Activity

Several studies have focused on the synthesis of derivatives of the compound for anticancer activities. Research has shown that certain derivatives exhibit potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as therapeutic agents in cancer treatment (Horishny et al., 2021).

Anti-Inflammatory and Analgesic Properties

Investigations into the compound's derivatives have also revealed significant anti-inflammatory and analgesic activities. This suggests that these derivatives can be developed as new medications for treating inflammation and pain (Abu‐Hashem et al., 2020).

Central Nervous System Depressant Activity

Synthesized derivatives have been screened for central nervous system depressant activity, indicating marked sedative actions. This underscores the compound's utility in developing treatments for disorders associated with CNS activity (Manjunath et al., 1997).

Cytotoxic Evaluation

The compound's derivatives have been designed and tested for in vitro cytotoxic activity against various cancer cell lines. Some derivatives showed appreciable cancer cell growth inhibition, suggesting their potential use in cancer therapy (Al-Sanea et al., 2020).

作用機序

The compound acts as an inhibitor against PARP-1, a highly conserved DNA-binding protein . PARP-1 is known to be involved in DNA repair damage. When DNA is damaged, PARP-1 is activated to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

特性

IUPAC Name |

2-[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S/c24-16(21-10-13-4-2-8-27-13)12-22-15-6-1-7-20-17(15)18(25)23(19(22)26)11-14-5-3-9-28-14/h1-9H,10-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTWRFBPIKOTBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=CS4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

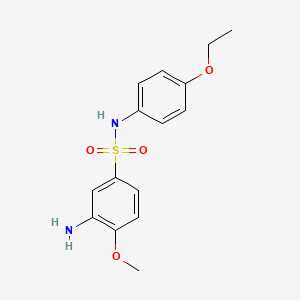

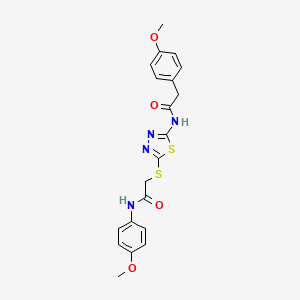

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzenecarboxamide](/img/structure/B2654284.png)

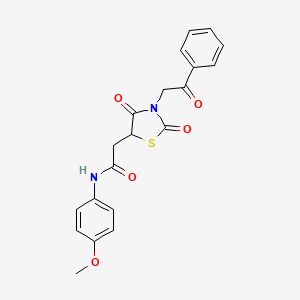

![Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2654290.png)

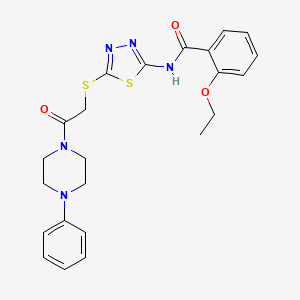

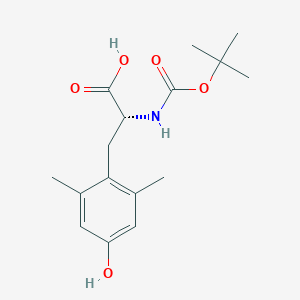

![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2654292.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[cyclohexyl(pyridin-3-yl)methyl]amino}acetamide](/img/structure/B2654293.png)

![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)

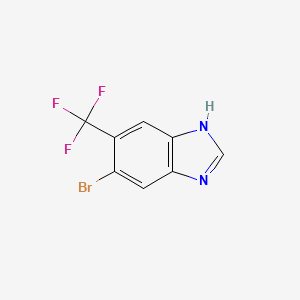

![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)